Trinitroaniline

描述

2,3,4-trinitroaniline appears as an orange-red crystalline structure. Highly toxic. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

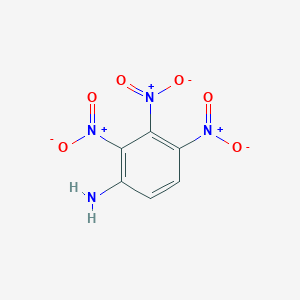

Structure

2D Structure

3D Structure

属性

CAS 编号 |

26952-42-1 |

|---|---|

分子式 |

C6H4N4O6 |

分子量 |

228.12 g/mol |

IUPAC 名称 |

2,3,4-trinitroaniline |

InChI |

InChI=1S/C6H4N4O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H,7H2 |

InChI 键 |

IVOMCIOXYNVSEW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

物理描述 |

2,3,4-trinitroaniline, wetted appears as an orange-red moist crystalline solid. Water slurry mitigates explosion hazard. Specific gravity 1.8. Melting point 370 °F. Highly toxic. 2,3,4-trinitroaniline appears as an orange-red crystalline structure. Highly toxic. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. |

产品来源 |

United States |

Foundational & Exploratory

Trinitroaniline (TNA) CAS number and molecular weight

This guide provides a comprehensive overview of Trinitroaniline (TNA), a nitroaromatic compound of significant interest to researchers in chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical procedures, tailored for a scientific audience.

Core Chemical Identifiers

This compound primarily refers to the 2,4,6-isomer, also known as Picramide. However, other isomers exist, each with a distinct Chemical Abstracts Service (CAS) number.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4,6-Trinitroaniline (B3268610) | 489-98-5[1][2][3][4] | C₆H₄N₄O₆ | 228.12[1][2][3][4][5] |

| 2,3,4-Trinitroaniline | 26952-42-1[6][7] | C₆H₄N₄O₆ | 228.12[6][7] |

Physicochemical and Explosive Properties of 2,4,6-Trinitroaniline

The properties of 2,4,6-Trinitroaniline are summarized below. Its appearance can vary from yellow to orange to red, depending on its purity.[1]

| Property | Value |

| Appearance | Yellow, orange, or red crystalline solid[5] |

| Density | 1.762 g/cm³[5] |

| Melting Point | 188 °C (370 °F; 461 K)[1] |

| Boiling Point | Explodes before boiling[1] |

| Water Solubility | Insoluble[1] |

| Detonation Velocity | 7,300 m/s[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4,6-Trinitroaniline are crucial for reproducible research.

Synthesis of 2,4,6-Trinitroaniline from Picric Acid

One common laboratory method for the synthesis of 2,4,6-Trinitroaniline involves the amination of picric acid.

Materials:

-

Picric acid (2,4,6-Trinitrophenol)

-

Diammonium hydrogen phosphate

-

Sulfolane (B150427) (anhydrous)

-

Deionized water

Procedure:

-

In a glass-lined stainless steel reactor, combine 10.0 g (43.8 mmol) of picric acid, 11.6 g (87.6 mmol) of diammonium hydrogen phosphate, and 40 ml of dry sulfolane to create a reaction slurry.

-

Seal the reactor and stir the slurry while heating from 25°C to 175°C over a period of 2 hours.

-

Maintain the reaction temperature at 175°C and continue stirring for an additional 20 hours.

-

After cooling the reaction mixture to room temperature, add 400 ml of water.

-

Collect the insoluble product by filtration.

-

Wash the collected solid with water and dry to yield 2,4,6-Trinitroaniline.[6]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of TNA and separating it from potential impurities.

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Acetonitrile (B52724) (HPLC grade)

-

2,4,6-Trinitroaniline reference standard

-

Water (deionized)

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the 2,4,6-Trinitroaniline reference standard and dissolve it in 100 mL of acetonitrile to achieve a concentration of about 100 µg/mL.

-

Sample Preparation: Prepare the TNA sample to be tested in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A suitable gradient of acetonitrile and water

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV detection at an appropriate wavelength for TNA

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Data Interpretation: Compare the retention time of the peak in the sample chromatogram with that of the standard. The purity of the sample can be quantified by comparing the peak area of the analyte to the total area of all peaks.

Visualization of Key Processes

Diagrams illustrating the synthesis and analytical workflows provide a clear visual representation of the experimental procedures.

Caption: Synthesis workflow for 2,4,6-Trinitroaniline from picric acid.

Caption: Workflow for purity assessment of TNA by HPLC.

Applications in Research

While historically used as an explosive, recent research has explored the use of TNA derivatives as potential therapeutic agents. Studies have investigated the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents, showing activity in various cancer cell models.[3][7] These compounds have been shown to induce apoptosis and inhibit metastatic activity in hepatoma cells.[3][7]

Safety and Handling

This compound is a high explosive and should be handled with extreme caution.[1] It is sensitive to heat and shock. Chronic exposure may lead to adverse health effects, including weight loss and potential liver damage.[8] Appropriate personal protective equipment and handling procedures are mandatory when working with this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents [inis.iaea.org]

- 4. US3062885A - Method of production of 2, 3, 4, 6-tetranitroaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,4,6-TRINITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trinitroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of trinitroaniline isomers. Due to their high-energy nature, these compounds are primarily of interest in the field of explosives. This document aims to consolidate the available data to assist researchers in understanding the structure-property relationships of these materials.

While 2,4,6-trinitroaniline (B3268610) (also known as picramide) is a well-characterized compound, experimental data for other isomers is sparse in publicly available literature. This guide presents the available quantitative data in structured tables, details relevant experimental protocols for synthesis and characterization, and provides visualizations for key workflows and relationships.

Physical and Chemical Properties

The location of the three nitro groups on the aniline (B41778) ring significantly influences the physical and chemical properties of the this compound isomers. The following tables summarize the available data for these compounds.

Table 1: General and Physical Properties of this compound Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Density (g/cm³) |

| 2,3,4-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | Orange-red crystalline structure[1] | Data not available | Data not available |

| 2,3,5-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | Data not available | Data not available | Data not available |

| 2,3,6-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | Data not available | Data not available | Data not available |

| 2,4,5-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | Data not available | Data not available | Data not available |

| 2,4,6-Trinitroaniline (Picramide) | C₆H₄N₄O₆ | 228.12[2] | Yellow, orange, or red powder/crystals[2][3][4] | 188 - 194[3] | 1.762 - 1.8[2][5] |

| 3,4,5-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | Data not available | Data not available | Data not available |

Table 2: Solubility of this compound Isomers

| Isomer | Water | Acetone | Benzene | Carbon Disulfide | Carbon Tetrachloride | Chloroform |

| 2,3,4-Trinitroaniline | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 2,4,6-Trinitroaniline (Picramide) | Insoluble[2] | 4.798 g/100 ml (20 °C)[6] | 0.907 g/100 ml (20 °C)[6] | 0.013 g/100 ml (17 °C)[6] | 0.003 g/100 ml (17 °C)[6] | 0.322 g/100 ml (17 °C)[6] |

Table 3: Chemical and Explosive Properties of this compound Isomers

| Isomer | Chemical Reactivity | Detonation Velocity (m/s) |

| 2,3,4-Trinitroaniline | Strong oxidizing agent; may react vigorously with reducing agents; may explode in the presence of a base.[1] | Data not available |

| 2,4,6-Trinitroaniline (Picramide) | Strong oxidizing agent; may react vigorously with reducing agents; may explode in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide.[2] | 7,300[2][3] |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the nitration of a suitable aniline precursor. Direct nitration of aniline is generally avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of products. A common strategy involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection by hydrolysis.

Representative Synthesis of 2,4,6-Trinitroaniline from 4-Nitroaniline (B120555):

-

Nitration: In a suitable reaction vessel, 4-nitroaniline is dissolved in concentrated sulfuric acid. The solution is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period.

-

Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 2,4,6-trinitroaniline.

-

Purification: The precipitate is collected by filtration, washed with cold water to remove acidic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

References

- 1. 2,3,4-Trinitroaniline | C6H4N4O6 | CID 3032829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trinitroaniline - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. 2,4,6-Trinitroaniline | 489-98-5 | Benchchem [benchchem.com]

- 5. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Historical Applications of 2,4,6-Trinitroaniline (TNA) in Explosives

This guide provides a comprehensive overview of the historical applications, chemical properties, and synthesis of 2,4,6-Trinitroaniline (TNA), also known as picramide. It is intended for researchers, scientists, and professionals in the fields of chemistry and materials science.

Introduction

2,4,6-Trinitroaniline (TNA) is a secondary high explosive, belonging to the family of nitrated aromatic amines.[1][2] Historically, it has been recognized for its explosive properties, which are a result of the presence of multiple nitro groups attached to an aniline (B41778) backbone.[3][4] While its use in modern ordnance is limited, TNA played a specific role in military applications during the mid-20th century.

Historical Military Applications

The primary historical user of Trinitroaniline as an explosive was the Imperial Japanese Navy during World War II. It was designated as Type 97 bakuyaku (Model 1931 explosive).[1] TNA was employed as a burster charge in some gun projectiles, serving as a more stable alternative to Shimose, the Japanese term for picric acid.[1] Notably, it was also utilized in the warhead of the Yokosuka MXY-7 Ohka, a human-guided rocket-powered kamikaze aircraft used for anti-shipping attacks.[1]

Physicochemical and Explosive Properties

The following table summarizes the key quantitative data for 2,4,6-Trinitroaniline.

| Property | Value |

| Molecular Formula | C₆H₄N₄O₆ |

| Molar Mass | 228.12 g/mol [1] |

| Appearance | Yellow, orange, or red powder[1] |

| Density | 1.8 g/cm³[1] |

| Melting Point | 188 °C (370 °F; 461 K)[1] |

| Detonation Velocity | 7,300 m/s[1] |

| Water Solubility | Insoluble[4] |

Reactivity and Hazards

This compound is a potent explosive that can be detonated by heat or shock.[3][4] As an aromatic nitro compound, it acts as a strong oxidizing agent.[3][4] The presence of multiple nitro groups significantly enhances its explosive tendencies.[3][4]

Key reactivity hazards include:

-

Reaction with Reducing Agents: Vigorous, potentially detonating reactions can occur when mixed with reducing agents such as hydrides, sulfides, and nitrides.[3][4]

-

Reaction with Bases: Aromatic nitro compounds like TNA may explode in the presence of strong bases like sodium hydroxide (B78521) or potassium hydroxide, even in aqueous or organic solvent environments.[3][4]

Experimental Protocols: Synthesis

While specific historical military production protocols are not detailed in the provided results, the synthesis of TNA, as a nitrated aromatic amine, follows a general chemical pathway. The process described below is a logical workflow based on established organic chemistry principles for producing such compounds.

Objective: To synthesize 2,4,6-Trinitroaniline from a suitable aniline precursor.

Methodology: Nitration of an Aniline Derivative

The synthesis would logically proceed through the controlled nitration of an aniline derivative. Direct nitration of aniline is complex due to the high reactivity of the amino group and its susceptibility to oxidation. Therefore, a common strategy involves protecting the amine, followed by nitration, and then deprotection.

-

Amine Protection (Acylation):

-

Reactants: Aniline and Acetic Anhydride (B1165640).

-

Procedure: Aniline is reacted with acetic anhydride to form acetanilide (B955). This protects the amino group from oxidation by the nitrating agents and moderates its activating effect on the aromatic ring.

-

-

Nitration:

-

Reactants: Acetanilide and a nitrating mixture (typically a combination of concentrated nitric acid and concentrated sulfuric acid).

-

Procedure: The acetanilide is carefully added to the cooled nitrating mixture. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile. The reaction temperature must be strictly controlled to prevent over-nitration and side reactions. This step yields p-nitroacetanilide and o-nitroacetanilide.

-

-

Separation and Further Nitration:

-

Procedure: The para isomer (p-nitroacetanilide) is typically separated. This intermediate is then subjected to a second, more forceful nitration step using a stronger nitrating mixture or higher temperatures to introduce the second and third nitro groups at the ortho positions, yielding 2,4,6-trinitroacetanilide.

-

-

Deprotection (Hydrolysis):

-

Reactants: 2,4,6-trinitroacetanilide and an acid catalyst (e.g., sulfuric acid).

-

Procedure: The acetyl protecting group is removed by acid-catalyzed hydrolysis. The mixture is heated, which cleaves the amide bond, yielding the final product, 2,4,6-Trinitroaniline, which can then be purified through recrystallization.

-

Modern Context and Conclusion

In contemporary times, this compound has been largely superseded by other explosive materials that offer a better balance of performance, stability, and safety. Its modern applications are sparse, occasionally being found in the small warheads of certain explosive devices like mortars.[1] The historical significance of TNA lies in its role as a specialized military explosive, particularly its adoption by the Imperial Japanese Navy as a more stable alternative to picric acid during a critical period of conflict.

References

2,4,6-Trinitroaniline: A Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 2,4,6-Trinitroaniline is a hazardous substance that should only be handled by trained professionals in a controlled laboratory setting.

Executive Summary

2,4,6-Trinitroaniline, also known as Picramide, is a nitrated aromatic amine with significant health and safety hazards. Its primary risks are associated with its explosive nature and its toxicological properties. This guide provides an in-depth overview of the available data on the health and safety hazards of 2,4,6-Trinitroaniline, including its physicochemical properties, known toxicological effects, and recommended safety protocols. Due to the limited availability of specific quantitative toxicity data for 2,4,6-Trinitroaniline, information from structurally related compounds is included for context and guidance, with clear indications of where such extrapolations are made. Standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) are detailed to provide a framework for toxicological assessment.

Physicochemical and Explosive Properties

A summary of the key physical, chemical, and explosive properties of 2,4,6-Trinitroaniline is presented in Table 1. The presence of multiple nitro groups on the aniline (B41778) ring confers significant explosive potential.[1][2]

| Property | Value |

| Chemical Formula | C₆H₄N₄O₆ |

| Molecular Weight | 228.12 g/mol |

| Appearance | Yellow monoclinic crystals |

| Melting Point | 192-195 °C (378-383 °F) |

| Boiling Point | Explodes before boiling |

| Density | 1.762 g/cm³ at 12 °C (54 °F) |

| Water Solubility | Insoluble |

| Detonation Velocity | 7,300 m/s |

| Primary Hazard | Explosive by heat or shock; risk of mass explosion.[1][2] |

Toxicological Profile

Acute Toxicity

Symptoms of acute exposure to 2,4,6-Trinitroaniline may include irritation to the skin and eyes, headache, drowsiness, weakness, cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), and respiratory distress.[1][2][3] Chronic exposure may lead to weight loss, anemia, and potential liver damage.[2][3]

Note: Specific LD50 and LC50 values for 2,4,6-Trinitroaniline are not available. For context, related compounds such as 2-amino-4,6-dinitrophenol (B181620) (Picramic acid) have reported oral LD50 values in rats of 110 mg/kg.[4] Aniline, the parent compound, has an oral LD50 in rats of 250 mg/kg.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a lack of specific data on the carcinogenicity, mutagenicity, and reproductive toxicity of 2,4,6-Trinitroaniline.

-

Carcinogenicity: No classification for 2,4,6-Trinitroaniline by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) was found.

-

Mutagenicity: While specific mutagenicity data for 2,4,6-Trinitroaniline is not available, other nitroanilines have shown mutagenic potential in the Ames test.[6] For example, 2-cyano-4-nitroaniline is a potent frameshift mutagen.

-

Reproductive Toxicity: No specific reproductive toxicity studies on 2,4,6-Trinitroaniline were identified. However, the related compound 2,4,6-trinitrotoluene (B92697) (TNT) has been shown to induce reproductive toxicity in animal studies, suggesting that this is a potential area of concern for 2,4,6-Trinitroaniline.

A summary of the available toxicological information is provided in Table 2.

| Toxicological Endpoint | Finding |

| Acute Toxicity (Symptoms) | Skin and eye irritation, headache, drowsiness, weakness, cyanosis, and respiratory distress.[1][2][3] |

| Chronic Toxicity | Potential for weight loss, anemia, and liver damage.[2][3] |

| Carcinogenicity | No data available. |

| Mutagenicity | No specific data available. Related nitroanilines have shown mutagenic activity.[6] |

| Reproductive Toxicity | No specific data available. The related compound TNT is a known reproductive toxicant. |

Experimental Protocols for Hazard Assessment

The following sections describe standardized experimental protocols from the OECD that are used to assess the key toxicological endpoints for chemical substances. While specific studies on 2,4,6-Trinitroaniline employing these methods were not found, these protocols represent the current standards for generating such data.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is selected, and based on the outcome (mortality or survival), the dose for the next step is adjusted up or down.

-

Procedure:

-

A single dose of the test substance is administered orally to a small group of animals (e.g., 3 rats).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

If no mortality occurs, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased.

-

The process is repeated until the LD50 can be estimated.

-

-

Observations: Clinical signs, body weight changes, and gross pathological findings at necropsy are recorded.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to detect gene mutations.[7][8][9][10][11]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar (B569324) medium.

-

After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.[7][8]

In Vivo Genotoxicity - Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.[12][13][14][15][16]

-

Principle: The test substance is administered to an animal (typically a rodent). The substance is evaluated for its ability to cause the formation of micronuclei in developing red blood cells (erythroblasts) in the bone marrow. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Procedure:

-

The test substance is administered to the animals, usually on one or more occasions.

-

At appropriate times after treatment, bone marrow is sampled.

-

The bone marrow cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

-

-

Interpretation: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.[12]

Reproductive and Developmental Toxicity - OECD Test Guidelines 414, 415, and 416

These guidelines cover prenatal developmental toxicity (414), one-generation reproduction toxicity (415), and two-generation reproduction toxicity (416).[17][18][19][20][21]

-

Principle: The test substance is administered to animals (typically rats) before and/or during pregnancy and, in the case of multi-generational studies, to the offspring. The effects on mating, fertility, pregnancy, maternal behavior, and the development of the offspring are evaluated.

-

Procedure (General):

-

The test substance is administered to male and female animals for a defined period before mating.

-

Dosing continues during mating, gestation, and lactation.

-

For multi-generational studies, the offspring (F1 generation) are also dosed and subsequently mated to produce an F2 generation.

-

-

Endpoints:

-

Parental: Fertility, gestation length, maternal and paternal health.

-

Offspring: Viability, growth, developmental landmarks, and, in some studies, reproductive capability of the offspring.

-

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance based on OECD guidelines.

Caption: A generalized workflow for chemical toxicity assessment.

Putative Toxicity Pathway for Nitroaromatic Compounds

The following diagram illustrates a hypothetical signaling pathway for the toxicity of nitroaromatic compounds, which may be relevant to 2,4,6-Trinitroaniline. This is based on the known mechanisms of related compounds and should be considered illustrative rather than definitive for 2,4,6-Trinitroaniline.

Caption: A hypothetical toxicity pathway for nitroaromatic compounds.

Handling and Safety Precautions

Due to its explosive and toxic nature, strict safety protocols must be followed when handling 2,4,6-Trinitroaniline.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. An explosion-proof refrigerator should be used for storage.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side shields and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: A NIOSH-approved respirator may be required for operations that could generate dust or aerosols.

-

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated, and locked area designated for explosives. Keep containers tightly closed.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2,4,6-Trinitroaniline is a hazardous substance with significant explosive and toxic properties. While there are notable gaps in the publicly available quantitative toxicological data for this specific compound, the information from related nitroaromatic compounds suggests a profile of concern for acute toxicity, and potentially for mutagenicity and reproductive toxicity. Strict adherence to safety protocols is essential to mitigate the risks associated with its handling. Further research is warranted to fully characterize the toxicological profile of 2,4,6-Trinitroaniline and to elucidate its mechanisms of toxicity.

References

- 1. 2,4,6-Trinitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2,4,6-Trinitroaniline | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. flinnsci.com [flinnsci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 10. toxicoop.com [toxicoop.com]

- 11. vivotecnia.com [vivotecnia.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. inotiv.com [inotiv.com]

- 16. gentronix.co.uk [gentronix.co.uk]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ecetoc.org [ecetoc.org]

- 21. oecd.org [oecd.org]

A Technical Guide to the Solubility and Melting Point of Picramide (2,4,6-Trinitroaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picramide, systematically known as 2,4,6-trinitroaniline (B3268610) (TNA), is a nitrated aromatic amine with the chemical formula C₆H₄N₄O₆.[1] It typically appears as a yellow, orange, or red crystalline solid.[1][2] Picramide serves as a key intermediate in the synthesis of highly stable energetic materials, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), and is also a precursor in the preparation of certain dye-stuff chemicals.[3][4] Given its applications, a thorough understanding of its physicochemical properties, particularly its melting point and solubility, is critical for safe handling, process optimization, and formulation development.

It is crucial to distinguish Picramide (2,4,6-trinitroaniline, CAS No. 489-98-5) from Picramic Acid (2-amino-4,6-dinitrophenol, CAS No. 96-91-3). These are distinct compounds with different physical and chemical properties. This guide focuses exclusively on Picramide.

Physicochemical Data

The melting point and solubility are fundamental parameters that dictate the behavior of a compound in various laboratory and industrial settings. The following sections provide a consolidated overview of the available quantitative data for picramide.

Melting Point

Picramide is characterized by a relatively high melting point, which is indicative of a stable crystal lattice. However, as an energetic material, it is known to detonate at elevated temperatures.[1] The reported melting point varies slightly across different sources, which may be attributed to differences in purity or experimental methodology.

Table 1: Reported Melting Point of Picramide

| Melting Point Range (°C) | Melting Point Range (°F) | Source(s) |

| 193.5 °C | 380.3 °F | [2][5][6] |

| 188 - 194 °C | 370.4 - 381.2 °F | [1] |

| 192.2 - 195 °C | 378 - 383 °F | [7] |

Solubility

Picramide exhibits very low solubility in water but is more soluble in several common organic solvents.[1][8] This behavior is consistent with its molecular structure, which contains both polar nitro groups and a nonpolar benzene (B151609) ring. Its solubility is influenced by the solvent's polarity and the temperature.[8]

Table 2: Solubility of Picramide in Various Solvents

| Solvent | Chemical Formula | Temperature | Solubility | Source(s) |

| Water | H₂O | 20 °C | 0.106 g / 100 mL | [1] |

| Water | H₂O | 25 °C | 19.87 mg / L | [2][5][6] |

| Acetone | C₃H₆O | 20 °C | 4.798 g / 100 mL | [1] |

| Benzene | C₆H₆ | 20 °C | 0.907 g / 100 mL | [1] |

| Chloroform | CHCl₃ | 17 °C | 0.322 g / 100 mL | [1] |

| Carbon Disulfide | CS₂ | 17 °C | 0.013 g / 100 mL | [1] |

| Carbon Tetrachloride | CCl₄ | 17 °C | 0.003 g / 100 mL | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | Not Specified | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | Soluble | [9] |

| Ethanol | C₂H₅OH | Not Specified | Moderately Soluble | [8] |

Experimental Protocols

The following sections outline generalized, standard laboratory methodologies for the determination of the melting point and solubility of a solid compound like picramide. It is imperative that all handling of picramide be conducted with extreme caution in a controlled environment due to its explosive and toxic nature.[1][2]

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a melting point apparatus.

-

Sample Preparation:

-

Ensure the picramide sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~175 °C).

-

-

Measurement:

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

-

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle picramide behind a blast shield due to its explosive properties.

-

Do not subject the material to shock, friction, or heat.[10]

-

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound in a given solvent.[11][12]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid picramide to a glass flask or vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precisely known volume of the desired solvent (e.g., water, acetone) to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C or 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typical, but should be determined empirically.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles. Alternatively, the solution can be centrifuged at a controlled temperature before filtration.

-

-

Analysis of Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of picramide of known concentrations to ensure accurate quantification.

-

Analyze the diluted sample to determine the concentration of picramide.

-

-

Calculation and Reporting:

-

Calculate the solubility of picramide in the specific solvent based on the measured concentration of the saturated solution and any dilution factors used.

-

Report the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), specifying the temperature at which the measurement was conducted.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physicochemical properties of picramide as described in the protocols.

References

- 1. Trinitroaniline - Sciencemadness Wiki [sciencemadness.org]

- 2. echemi.com [echemi.com]

- 3. Picric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Cas 489-98-5,Picramide | lookchem [lookchem.com]

- 7. 2,4,6-Trinitroaniline | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Picramic acid CAS#: 96-91-3 [m.chemicalbook.com]

- 11. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Trinitroaniline derivatives and their potential applications

An In-depth Technical Guide to Trinitroaniline Derivatives and Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of nitroaromatic compounds with significant potential in various scientific and therapeutic fields. Historically known for their energetic properties, recent research has pivoted towards their biomedical applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential applications of this compound derivatives as antitumor agents, prodrugs for enzyme-activated therapies, and hypoxia-selective cytotoxins. It includes a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of critical biological pathways and experimental workflows to support further research and development in this promising area.

Introduction to this compound Derivatives

2,4,6-trinitroaniline (B3268610), also known as picramide, is an aromatic amine characterized by a benzene (B151609) ring substituted with three nitro (-NO₂) groups and one amino (-NH₂) group. The strong electron-withdrawing nature of the nitro groups significantly influences the molecule's chemical properties and biological activity. Derivatives are typically synthesized by substituting one or both hydrogens of the amino group, creating a diverse library of compounds with varied pharmacological profiles. Nitro group-containing compounds have long been recognized as effective anticancer drugs, and this compound derivatives are emerging as potent candidates for the development of novel antitumor therapeutics.[1][2]

Synthesis and Chemical Properties

The synthesis of N-substituted 2,4,6-trinitroaniline derivatives is generally achieved through nucleophilic aromatic substitution. A common method involves the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with a primary or secondary amine in the presence of a base. The reaction conditions can be modified to accommodate various functional groups on the amine, allowing for the creation of a wide range of derivatives.

Potential Applications in Drug Development

Antitumor Agents

A significant body of research has focused on the efficacy of this compound derivatives as potent antitumor agents.[1][2] Studies have demonstrated that these compounds exhibit considerable cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

The primary antitumor mechanism of many this compound derivatives is the induction of intrinsic apoptosis.[1][2] This is achieved by modulating the expression of key proteins in the Bcl-2 family. Specifically, these compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death. Furthermore, some derivatives have been found to decrease the expression of the cell cycle checkpoint protein cyclin D1, suggesting an additional mechanism involving cell cycle arrest.[1][2]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative properties of various this compound derivatives have been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Name | Cell Line | IC₅₀ (µM) | Reference |

| N-phenyl-2,4,6-trinitroaniline | Hep3B | Similar to Cisplatin | [1][2] |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | Better than Cisplatin | [1][2] |

| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | Similar to Cisplatin | [1][2] |

| N-(2,4,6-trinitrophenyl)naphthalen-1-amine | Hep3B | Similar to Cisplatin | [1][2] |

| N-(2,4,6-trinitrophenyl)naphthalen-2-amine | Hep3B | Similar to Cisplatin | [1][2] |

| Piperidine derivative (TNA4) | Hep3B | 0.293 (intracellular) | |

| 1,3-cyclohexyl derivative (TNA7) | Hep3B | 0.393 (intracellular) |

Enzyme-Prodrug Therapy

This compound derivatives are being investigated as prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted cancer treatment strategy. This approach involves delivering a gene encoding a non-human enzyme (e.g., a bacterial nitroreductase) specifically to tumor cells. The expressed enzyme then activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site, thereby minimizing systemic toxicity. The nitro groups on the this compound scaffold make it an ideal candidate for activation by nitroreductase enzymes.[3][4]

Other Emerging Applications

-

Hypoxia-Selective Agents: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). The nitro groups in this compound derivatives can be selectively reduced under hypoxic conditions, a property that can be exploited to design drugs that are preferentially activated in tumors while remaining inert in healthy, oxygenated tissues.[5][6][7][8]

-

Kinase Inhibitors: Aniline-based scaffolds are common in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[9][10][11] While specific research into this compound derivatives as kinase inhibitors is still emerging, their structural features suggest potential for development in this area.

Key Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antitumor potential of this compound derivatives.

General Synthesis of a N-substituted 2,4,6-trinitroaniline

This protocol describes a general procedure for the synthesis of a derivative such as N-(3-nitrophenyl)-2,4,6-trinitroaniline.

-

Dissolution: Dissolve 2,4,6-trinitrochlorobenzene (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Addition of Amine: Add the desired amine (e.g., 3-nitroaniline, 1 equivalent) to the solution.

-

Addition of Base: Add a base such as sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the mixture to act as a proton scavenger.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, FT-IR, and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]

-

Cell Seeding: Seed cancer cells (e.g., Hep3B) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Apoptotic Protein Expression (Western Blot)

Western blotting is used to detect and quantify specific proteins, such as Bax and Bcl-2, in cell lysates.[15][16][17][18]

-

Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[17] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][17]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.[15]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 signals to the loading control to compare expression levels across samples.[15]

Analysis of Apoptotic Gene Expression (qRT-PCR)

Quantitative Real-Time PCR measures the mRNA expression levels of target genes.[19][20][21]

-

RNA Isolation: Treat cells with the compound, then harvest and isolate total RNA using a suitable kit (e.g., Trizol-based method).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[21][22]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well optical plate. Each reaction should contain cDNA template, forward and reverse primers for the target genes (e.g., Bax, Bcl2) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Real-Time PCR: Run the plate in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene.[22] Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.

Detection of Apoptosis (Annexin V Staining)

This flow cytometry-based assay detects early-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[1][23][24]

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative for the specified duration. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[24]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[24]

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[24][25]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[25]

-

Conclusion and Future Outlook

This compound derivatives have demonstrated significant promise as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology. Their ability to induce apoptosis, coupled with their potential for targeted activation through enzyme-prodrug systems and hypoxia-selective mechanisms, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting comprehensive preclinical in vivo studies to validate their efficacy and safety, and exploring their potential as inhibitors of other key oncogenic pathways, such as protein kinases. The continued development of these compounds could lead to new and effective treatments for a range of malignancies.

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents | Aperta [aperta.ulakbim.gov.tr]

- 3. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]

- 4. ackerleylab.com [ackerleylab.com]

- 5. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of nitracrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 21. elearning.unite.it [elearning.unite.it]

- 22. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Polymorphism in Trinitroaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of energetic materials and pharmaceuticals. For trinitroaniline derivatives, which form the basis of several important energetic materials, understanding and controlling polymorphism is paramount for ensuring stability, safety, and performance. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including density, melting point, solubility, and sensitivity to stimuli such as heat and impact. This technical guide provides an in-depth exploration of polymorphism in this compound derivatives, with a focus on 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) as a case study. It details the experimental protocols for identifying and characterizing polymorphs, presents key quantitative data in a comparative format, and visualizes the logical relationships and experimental workflows involved in polymorphic studies.

Introduction to Polymorphism in Energetic Materials

Polymorphism is a widespread phenomenon among energetic materials. The specific crystal packing and molecular conformation of a polymorph can significantly influence the material's properties. For instance, denser polymorphs often exhibit higher detonation velocities, while less stable, metastable forms may be more sensitive to initiation.[1] The study of polymorphism in this compound derivatives is crucial for the development of safer and more reliable energetic materials, as well as for controlling the solid-state properties of related pharmaceutical compounds.

A notable example of polymorphism in a this compound derivative is 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), which displays color polymorphism.[2] This compound has been shown to exist in at least three distinct polymorphic forms—red, orange, and yellow—each with unique structural and thermal characteristics.[2] The investigation of TMA provides a valuable framework for understanding the broader implications of polymorphism in this class of compounds.

Quantitative Data on Polymorphs of 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

The following tables summarize the key quantitative data for the three known polymorphs of TMA, extracted from comprehensive studies.[2]

Table 1: Crystallographic Data for TMA Polymorphs

| Parameter | Red Polymorph | Orange Polymorph | Yellow Polymorph |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/c |

| a (Å) | 11.8098(3) | 11.812(2) | 10.934(2) |

| b (Å) | 6.5706(2) | 6.571(1) | 9.098(2) |

| c (Å) | 16.5172(4) | 16.520(3) | 13.585(3) |

| β (°) | 91.5640(10) | 91.55(1) | 97.43(2) |

| Volume (ų) | 1281.21(6) | 1281.7(4) | 1340.5(5) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.648 | 1.647 | 1.575 |

Table 2: Thermal Analysis Data for TMA Polymorphs (from DSC)

| Polymorph | Melting Point (Tfus) | Enthalpy of Fusion (ΔfusH) |

| Red | 128.5 °C | 25.8 kJ/mol |

| Orange | 128.5 °C | 25.7 kJ/mol |

| Yellow | 116.5 °C | 21.9 kJ/mol |

Note: The red and orange polymorphs exhibit very similar melting points, suggesting a close thermodynamic relationship.

Experimental Protocols

Detailed and consistent experimental methodologies are essential for the accurate identification and characterization of polymorphs. The following sections outline the key protocols used in the study of this compound derivatives.

Synthesis of 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

This protocol is adapted from the literature for the synthesis of TMA.

-

Reactant Preparation: In a suitable reaction vessel, dissolve 1-chloro-2,4,6-trinitrobenzene (2.07 mmol) in ethanol (B145695) (15 mL).

-

Addition of Reagents: To the stirred solution, add sodium acetate (B1210297) anhydrous (2.07 mmol) and m-toluidine (B57737) (2.07 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product can be isolated. The synthetic procedure directly yields the orange polymorph.

Polymorph Screening by Recrystallization

The different polymorphs of TMA can be obtained by recrystallization from various solvents.[2]

-

Sample Preparation: Dissolve approximately 30 mg of the synthesized TMA in 5-10 mL of the chosen solvent.

-

Filtration: Filter the solution to remove any undissolved particles or potential seed crystals.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature.

-

Polymorph Formation:

-

Red Polymorph: Crystallizes from solvents such as methanol, ethanol, and acetonitrile.

-

Orange Polymorph: Crystallizes from solvents like dichloromethane (B109758) and chloroform.

-

Yellow Polymorph: Crystallizes from solvents including ethyl acetate and acetone.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the polymorph sample into a standard aluminum DSC pan and seal it.

-

Instrument Calibration: Calibrate the DSC instrument using standard reference materials with known melting points (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 140 °C at a constant heating rate of 10 °C/min.

-

Maintain an inert atmosphere using a nitrogen purge.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and calculate the onset temperature (melting point) and the area under the peak (enthalpy of fusion).

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive structural information, including the crystal system, space group, and unit cell dimensions.[4]

-

Crystal Selection: Carefully select a single, high-quality crystal (typically 0.1–0.4 mm) that is free of cracks and defects under a polarizing microscope.[4][5]

-

Mounting: Mount the selected crystal on a goniometer head. For air-sensitive samples, this should be done in an inert atmosphere.[4]

-

Data Collection:

-

Center the crystal in the X-ray beam of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Use an appropriate X-ray source (e.g., Mo Kα radiation).

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.

-

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are powerful techniques for distinguishing between polymorphs based on their unique vibrational modes.[6][7]

-

Sample Preparation:

-

FTIR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Raman: Place the sample on a microscope slide or in a capillary tube.

-

-

Data Acquisition:

-

Collect the spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-100 cm⁻¹ for Raman).

-

Use an appropriate laser wavelength for Raman spectroscopy to avoid fluorescence.

-

-

Spectral Analysis: Compare the spectra of the different polymorphs, noting differences in peak positions, intensities, and the presence or absence of specific bands. These differences arise from the distinct molecular environments and intermolecular interactions in each crystal lattice.

Visualizations

Logical Relationship Between TMA Polymorphs

The different polymorphs of TMA are related through conformational and packing differences. The yellow polymorph is a conformational polymorph, meaning the TMA molecule adopts a different shape compared to the red and orange forms. The red and orange polymorphs are packing polymorphs, where the same molecular conformer is packed differently in the crystal lattice.[2]

Experimental Workflow for Polymorph Characterization

The characterization of this compound polymorphs follows a systematic workflow, starting from synthesis and leading to detailed structural and thermal analysis.

Conclusion

The study of polymorphism in this compound derivatives is a complex but essential field of research. As demonstrated with the case of 2,4,6-Trinitro-N-(m-tolyl)aniline, a single compound can exhibit multiple crystalline forms with distinct properties. A thorough understanding and characterization of these polymorphs, achieved through systematic experimental protocols involving synthesis, crystallization, and various analytical techniques, are critical for the safe and effective application of these materials. The data and methodologies presented in this guide provide a foundational framework for researchers and professionals working with these and other polymorphic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mt.com [mt.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability of nitroaromatic compounds, a critical consideration in the safe handling, storage, and application of these energetic materials. This document outlines key thermal decomposition data, detailed experimental protocols for characterization, and visual representations of decomposition pathways and analytical workflows.

Introduction to Thermal Stability of Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups (-NO₂) attached to an aromatic ring. Their energetic nature, stemming from the presence of the nitro group, makes them valuable in various applications, including explosives and pharmaceuticals. However, this inherent energy also poses significant safety risks. The thermal stability of these compounds—their resistance to decomposition under heat—is a primary determinant of their safety and performance characteristics.

When subjected to elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, a rapid release of energy that can lead to thermal runaway and potentially an explosion.[1] Understanding the onset temperature of decomposition, the kinetics of the reaction, and the nature of the decomposition products is paramount for ensuring safety and developing stable formulations.

This guide will delve into the thermal behavior of several key nitroaromatic compounds, including 2,4,6-trinitrotoluene (B92697) (TNT), 1,3,5-trinitro-1,3,5-triazinane (RDX), and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), providing quantitative data and detailed analytical methodologies.

Quantitative Thermal Stability Data

The thermal stability of nitroaromatic compounds is characterized by several key parameters, including the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), the enthalpy of decomposition (ΔHd), and the kinetic parameters (activation energy, Ea, and pre-exponential factor, A). This data is crucial for comparing the stability of different compounds and for computational modeling of their behavior.

Table 1: Thermal Decomposition Data for Selected Nitroaromatic Compounds

| Compound | Tonset (°C) | Tpeak (°C) | ΔHd (J/g) | Ea (kJ/mol) | log(A) (s⁻¹) | Method | Reference(s) |

| 2,4,6-Trinitrotoluene (TNT) | ~285 (melting followed by decomp.) | ~300 | ~2500 | 146-170 | 11.7-14.8 | DSC/ARC | [2][3] |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | ~210 | ~235 | - | 48.2-52.1 | 17.1-19.1 | DSC/STMBMS | [4][5] |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | ~285 (melting followed by decomp.) | ~290 | - | 48.2-52.1 | 17.1-19.1 | DSC/STMBMS | [4][5] |

| o-Nitrobenzoic Acid (ONBA) | ~196 | - | 542.27 | 131.31 | - | DSC | [6] |

| m-Nitrobenzoic Acid (MNBA) | ~181 | - | 458.62 | 203.43 | - | DSC | [6] |

| p-Nitrobenzoic Acid (PNBA) | ~205 | - | 335.61 | 157.00 | - | DSC | [6] |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | - | 252-298 | - | 97.93-101.78 | 8.67 | DSC | [7] |

Note: The values presented can vary depending on the experimental conditions (e.g., heating rate, sample mass, atmosphere).

Experimental Protocols for Thermal Stability Analysis

The characterization of the thermal stability of nitroaromatic compounds relies on several key thermoanalytical techniques. These methods provide critical data on the energetic properties and decomposition kinetics of these materials.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[2] It is an excellent screening tool for identifying exothermic decomposition events and determining melting points.

Experimental Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium, at the desired heating rate (e.g., 2°C/min).[8]

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the nitroaromatic compound into an appropriate DSC pan (e.g., aluminum).[8] For safety reasons, especially with unknown or highly energetic materials, the sample size should be kept to a minimum.[8]

-

Encapsulation: Seal the pan with a lid. For volatile samples or to study decomposition under confinement, use a hermetically sealed pan. For materials that produce gaseous decomposition products, a pinhole lid can be used to allow for pressure release.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate, typically between 2 and 20°C/min, under a controlled atmosphere (usually an inert gas like nitrogen at a flow rate of 50 mL/min).[8]

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and decomposition, the peak temperature of exothermic events, and the enthalpy of these transitions by integrating the peak area.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the decomposition temperature range, the amount of mass loss, and to identify the presence of volatile components.

Experimental Protocol for TGA Analysis:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA crucible.[10] Using a consistent sample weight enhances reproducibility.[10]

-

Instrument Setup: Place the crucible onto the TGA balance mechanism within the furnace.

-

Atmosphere Control: Establish the desired atmosphere by purging the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

-

Thermal Program: Heat the sample at a constant rate, typically 10-20°C/min, over the desired temperature range.[11]

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal stability of materials under adiabatic conditions, simulating a worst-case scenario of a thermal runaway reaction.[3] It provides data on the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.

Experimental Protocol for ARC Analysis:

-

Sample Preparation: A precisely weighed sample is placed in a robust, spherical sample bomb, typically made of Hastelloy-C.[3]

-

System Setup: The sample bomb is placed within the ARC calorimeter, which consists of a furnace with heaters and thermocouples to maintain an adiabatic environment.

-

Leak Testing: The system is typically pressurized with an inert gas (e.g., 1000 psi N₂) to check for leaks before starting the experiment.[3]

-

Heat-Wait-Seek Algorithm: The ARC operates on a heat-wait-seek principle. The sample is heated in small steps, followed by a waiting period to allow for thermal equilibration. The instrument then monitors the sample's self-heating rate.

-

Exotherm Detection: If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding furnace temperature is controlled to match the sample temperature, preventing any heat loss to the environment.

-

Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of the exothermic reaction, the time to maximum rate (TMR), and the temperature and pressure rise rates.

Visualization of Decomposition Pathways and Workflows

Understanding the sequence of chemical reactions that occur during thermal decomposition is crucial for predicting the products and the energy release profile. The following diagrams, generated using the DOT language, illustrate key decomposition pathways and a typical workflow for thermal hazard assessment.

Decomposition Pathways

The thermal decomposition of nitroaromatic compounds often involves complex, multi-step reaction pathways. The initial step is typically the cleavage of the weakest bond, which can be either a C-NO₂ or N-NO₂ bond, depending on the molecule's structure.

Caption: Simplified decomposition pathways of TNT.

At lower temperatures, the decomposition of TNT can be initiated by an intramolecular hydrogen transfer from the methyl group to an ortho-nitro group, leading to the formation of anthranil.[12] At higher temperatures, the dominant initiation step is the homolytic cleavage of the C-NO₂ bond, generating radical species.[13]

Caption: Primary decomposition pathway of RDX.

The thermal decomposition of RDX is generally initiated by the cleavage of the N-NO₂ bond.[14] This is followed by the opening of the triazine ring and subsequent decomposition into smaller molecules.

Caption: Low-temperature solid-phase decomposition of HMX.

In the solid phase at lower temperatures, the decomposition of HMX is thought to begin with the scission of an N-NO₂ bond, with the resulting NO₂ reacting within the crystal lattice to form a mononitroso derivative of HMX.[5][15] This then decomposes to form gaseous products that can be trapped within the crystal structure.[5][15]

Experimental and Assessment Workflow

A systematic approach is essential for the comprehensive thermal hazard assessment of nitroaromatic compounds. This typically involves a multi-tiered experimental workflow, starting with small-scale screening tests and progressing to more detailed and larger-scale analyses.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chimia.ch [chimia.ch]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Decomposition of HMX: Low Temperature Reaction Kinetics and their Use for Assessing Response in Abnormal Thermal Environments and Implications for Long-Term Aging | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. mse.washington.edu [mse.washington.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. scholars.huji.ac.il [scholars.huji.ac.il]

- 14. pubs.acs.org [pubs.acs.org]

- 15. osti.gov [osti.gov]

A Technical Guide to the Computational Analysis of 2,4,6-Trinitroaniline (TNA) Properties

Abstract: 2,4,6-Trinitroaniline (B3268610) (C₆H₄N₄O₆), commonly known as TNA or Picramide, is a significant nitroaromatic compound recognized for its application as a high-energy material.[1][2][3] Computational chemistry offers powerful, molecular-level insights into the properties of such energetic materials, enabling the prediction of stability, performance, and sensitivity.[4] This technical guide provides a comprehensive overview of the computational methodologies used to analyze the physicochemical and energetic properties of TNA. It details the theoretical frameworks, experimental protocols for synthesis and characterization, and the application of these analyses. Furthermore, this guide touches upon the emerging therapeutic interest in TNA derivatives as potential antitumor agents, highlighting the versatility of this molecular scaffold.[5][6]

Molecular Profile and Physicochemical Properties

TNA is an aromatic compound characterized by a benzene (B151609) ring substituted with three nitro (-NO₂) groups and one amine (-NH₂) group.[1] The presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences its chemical and explosive properties.[1][2] The appearance of TNA can range from yellow to orange or red, depending on its purity.[2]

Table 1: Physicochemical Properties of 2,4,6-Trinitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄O₆ | [2][7] |

| Molar Mass | 228.12 g/mol | [2][7] |

| Appearance | Yellow/Orange/Red Powder | [2] |

| Density | ~1.8 g/cm³ | [2] |

| Melting Point | 188 °C (370 °F; 461 K) | [2] |

| Detonation Velocity | 7,300 m/s | [2] |

| Solubility in Water | Insoluble | [2] |

| Hazards | Explosive, Hepatoxic | [2] |

Experimental Protocols: Synthesis and Characterization

While this guide focuses on computational analysis, understanding the experimental context is crucial.

Synthesis Protocols

Several methods for synthesizing TNA have been reported:

-

From Picric Acid: A common laboratory and industrial method involves the conversion of picric acid to 2,4,6-trinitrochlorobenzene using a chlorinating agent like phosphorus pentachloride (PCl₅). The resulting intermediate is then subjected to amination under mild conditions to yield TNA.[1][7]

-